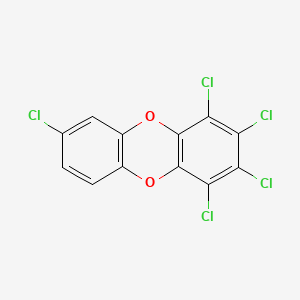

1,2,3,4,7-Pentachlorodibenzo-P-dioxin

Description

Contextualization within Polychlorinated Dibenzo-p-Dioxin (B167043) (PCDD) Congener Research

1,2,3,4,7-Pentachlorodibenzo-p-dioxin is a specific member of a larger class of 75 structurally similar chemical compounds known as polychlorinated dibenzo-p-dioxins (PCDDs). sfu.caclu-in.org These compounds, often referred to simply as "dioxins," share a common chemical structure of two benzene (B151609) rings connected by two oxygen atoms, with chlorine atoms attached at various positions. The individual members of this family are called congeners, and they are differentiated by the number and position of these chlorine atoms. clu-in.org this compound, as its name implies, is a pentachlorinated congener, meaning it has five chlorine atoms attached to its core dibenzo-p-dioxin structure.

In environmental research, the specific pattern of different PCDD congeners found in a sample can serve as a chemical fingerprint to help identify the source of the contamination. manchester.ac.uk Sources like industrial chemical production, waste incineration, or the use of certain herbicides each produce a characteristic mix of congeners. manchester.ac.uknih.gov For instance, the production of pentachlorophenol (B1679276) (PCP), a wood preservative, results in a congener profile that is typically dominated by highly chlorinated dioxins like octachlorodibenzo-p-dioxin (B131699) (OCDD). scirp.orgsemanticscholar.org

Table 1: WHO 2005 Toxic Equivalency Factors (TEFs) for Selected PCDDs

| Compound Name | Abbreviation | WHO 2005 TEF |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | TCDD | 1 |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (B131709) | PeCDD | 1 |

| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | HxCDD | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | HxCDD | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | HxCDD | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | HpCDD | 0.01 |

| Octachlorodibenzo-p-dioxin | OCDD | 0.0003 |

This table illustrates the relative toxicity assigned to various 2,3,7,8-substituted PCDD congeners. The TEF methodology is recommended by the U.S. Environmental Protection Agency (EPA) for risk assessment of dioxin-like compounds. ornl.govepa.gov

Historical Trajectory of Scientific Inquiry into Dioxin-like Compounds

Scientific and public awareness of dioxins has been shaped by a series of historical events involving industrial contamination and accidental releases. nih.gov The history of anthropogenic dioxin production dates back nearly 200 years, with early evidence linked to German chemical plants in the 19th century. nih.gov Occupational exposures in the chemical industry throughout the 20th century led to severe health effects in workers, prompting initial investigations. nih.govwikipedia.org

A major catalyst for dioxin research was the Vietnam War, where the herbicide Agent Orange, contaminated with significant amounts of 2,3,7,8-TCDD, was widely used as a defoliant. researchgate.net This led to extensive environmental contamination and spurred decades of research into the effects of dioxin exposure. researchgate.net

Another pivotal event was the 1976 industrial accident in Seveso, Italy, where a chemical plant explosion released a cloud containing several kilograms of TCDD, contaminating a large residential area. wikipedia.orgresearchgate.net The intensive, long-term study of the Seveso population has provided invaluable data for understanding the toxicology of dioxins. wikipedia.org Other incidents, such as the contamination of Times Beach, Missouri, in the 1970s, further highlighted the persistence and potential danger of these compounds, leading to increased regulatory scrutiny and scientific inquiry. nih.gov These historical events collectively drove the development of analytical methods to detect dioxins, advanced the understanding of their environmental behavior, and established the foundation for risk assessment frameworks like the TEF system. nih.gov

Significance of this compound in Persistent Organic Pollutant (POP) Science

This compound and its fellow PCDDs are classified as Persistent Organic Pollutants (POPs). epa.govwikipedia.org This classification is central to understanding their environmental significance. POPs are chemical substances that possess a particular combination of physical and chemical properties that, once released into the environment, allow them to remain intact for exceptionally long periods. epa.govyoutube.com

Key characteristics of POPs like dioxins include:

Persistence: They are highly resistant to degradation by biological, chemical, or photolytic processes. clu-in.org The estimated half-life of TCDD on a soil surface is 9 to 15 years, but for dioxins not exposed to sunlight, it can range from 25 to 100 years. clu-in.org

Bioaccumulation: They are highly lipophilic (fat-soluble), meaning they are not easily excreted from the body and tend to accumulate in the fatty tissues of living organisms. clu-in.orgyoutube.comresearchgate.net

Biomagnification: As a result of bioaccumulation, their concentration increases at successively higher levels in the food chain. clu-in.org More than 90% of human exposure to dioxins is estimated to occur through the consumption of animal fats, including meat, dairy, fish, and shellfish. epa.gov

Long-Range Transport: They can travel long distances from their source of release through the atmosphere and oceans, leading to their distribution across the globe. wikipedia.org

PCDDs are not produced intentionally but are the unintended byproducts of a wide range of human activities. epa.gov Major sources include industrial processes like the chlorine bleaching of paper pulp and the manufacturing of certain pesticides and chemicals. nih.govnih.govisotope.com Combustion is also a primary source, including municipal and medical waste incineration, the burning of fossil fuels and wood, and natural events like forest fires. nih.govepa.gov The persistence and bioaccumulative nature of compounds like this compound mean that they are ubiquitous environmental contaminants that continue to be a focus of global scientific research and regulatory control under international agreements like the Stockholm Convention. wikipedia.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Chemical Formula | C₁₂H₃Cl₅O₂ | nih.gov |

| Molecular Weight | 356.4 g/mol | nih.gov |

| Log Kₒw (Octanol-Water Partition Coefficient) | 8.64 - 9.48 (for Pentachloro- homologue group) | clu-in.org |

| Water Solubility | 1.18 x 10⁻⁴ mg/L (for Pentachloro- homologue group) | clu-in.org |

| Vapor Pressure | 6.6 x 10⁻¹⁰ mm Hg (for Pentachloro- homologue group) | clu-in.org |

The high Log Kₒw and low water solubility illustrate the compound's hydrophobic and lipophilic nature, contributing to its persistence and bioaccumulation in fatty tissues. clu-in.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,7-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-1-2-5-6(3-4)19-12-10(17)8(15)7(14)9(16)11(12)18-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNGAZFESPEMCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074041 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39227-61-7 | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39227-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039227617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,7-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,7-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAL6D1393Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Formation Pathways and Sources of 1,2,3,4,7 Pentachlorodibenzo P Dioxin

De Novo Synthesis Mechanisms in Thermal Processes

The formation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,4,7-Pentachlorodibenzo-p-dioxin, in thermal processes can occur through de novo synthesis. This pathway involves the formation of dioxins from elemental carbon and chlorine sources on the surface of particulate matter, such as fly ash, rather than from pre-existing chlorinated aromatic precursors. unimib.itresearchgate.net The process is fundamentally a breakdown and subsequent reaction of a carbon matrix, which can be residual carbon in ash or soot. unimib.it

Role of Precursor Molecules in Dioxin Formation

While de novo synthesis starts from elemental carbon, the formation of dioxins is also heavily influenced by precursor molecules. In thermal systems, these precursors are typically chlorinated aromatic compounds that can react to form the dioxin structure. unimib.ittandfonline.com Key precursors for PCDDs include multichlorinated phenols (PCPs). lidsen.com Research indicates that condensation reactions involving phenolic precursors are a primary route for PCDD formation, whereas polychlorinated benzenes (PCBzs) and other structures tend to form polychlorinated dibenzofurans (PCDFs). lidsen.comnih.gov

The formation process from precursors can occur in the gas phase at high temperatures (pyrolytic formation) or on solid surfaces at lower temperatures. unimib.it The first step often involves the creation of phenoxy radicals, which can then dimerize to form PCDDs. unimib.it

Influence of Temperature, Oxygen Regimes, and Chlorine Content on Formation Yields

The formation of this compound and other PCDDs is highly sensitive to specific environmental conditions within a thermal system. Temperature, oxygen availability, and the presence of chlorine are critical factors that dictate the yield of these compounds. researchgate.netsolenvn.com

Temperature: There is a distinct temperature window where dioxin formation is most favorable. Heterogeneous (surface-catalyzed) formation occurs between 200°C and 400°C. unimib.itresearchgate.net Studies have identified optimal formation temperatures on fly ash to be between 250°C and 350°C. nih.gov Below this range, reaction rates are too slow, and at significantly higher temperatures (above 850°C), thermal destruction of the dioxin molecule occurs. tandfonline.comresearchgate.netukwin.org.uk

Oxygen: Oxygen is a crucial component for the formation of PCDDs. solenvn.com The concentration of oxygen affects both the total yield and the ratio of different congeners formed. nih.gov In one study examining fly ash from a cyclone, the optimal oxygen content for PCDD/F formation was found to be 7.5%. nih.gov Insufficient oxygen or poor mixing can lead to incomplete combustion, which promotes the creation of dioxin precursors. researchgate.net

Chlorine: Chlorine is an essential element for the formation of any chlorinated dioxin. tandfonline.comsolenvn.com It can be sourced from inorganic compounds bound to solid carbon particles or from organic chlorine in the waste stream. tandfonline.comsolenvn.com While chlorine is necessary, an excess of it can sometimes inhibit the de novo formation process. unimib.it

Table 1: Key Parameters Influencing PCDD Formation

| Parameter | Optimal Range/Effect | Source(s) |

|---|---|---|

| Formation Temperature | 200°C - 450°C (Peak around 300-400°C) | researchgate.netsolenvn.comnih.govresearchgate.net |

| Destruction Temperature | > 850°C | tandfonline.comresearchgate.net |

| Oxygen Concentration | Necessary for formation; optimum of ~7.5% noted in some studies | nih.govsolenvn.comnih.gov |

| Chlorine | Essential element for chlorination | tandfonline.comsolenvn.com |

Catalytic Effects on Polychlorinated Dibenzo-p-Dioxin (B167043) Generation

The synthesis of PCDDs is significantly enhanced by the presence of certain metals that act as catalysts. ejnet.org These reactions typically occur on the surface of fly ash particles in the post-combustion zones of incinerators. lidsen.comejnet.org

Copper (Cu) is widely identified as the most potent catalyst for dioxin formation. lidsen.comejnet.org However, other transition metals also exhibit catalytic activity. Studies have shown that iron (Fe), zinc (Zn), potassium (K), and sodium (Na) are correlated with increased dioxin formation. ejnet.org Platinum and palladium, often used in catalytic converters, have also been shown to catalyze the formation of PCDDs from chlorinated vapors. researchgate.net These metals facilitate key reaction steps, including the formation of elemental chlorine (Cl2) from HCl and O2, a critical chlorinating agent in the process. ejnet.org

Table 2: Common Catalysts in PCDD Formation

| Catalyst | Role/Process | Source(s) |

|---|---|---|

| Copper (Cu) | Most potent catalyst for dioxin formation on fly ash | lidsen.comejnet.org |

| Iron (Fe) | Promotes formation of Cl2; active in catalyzing PCDD/F formation | nih.govejnet.org |

| Zinc (Zn) | Correlated with increased dioxin formation | ejnet.org |

| Platinum (Pt) / Palladium (Pd) | Can catalyze chlorination of PCDDs in catalytic converters | researchgate.net |

Industrial and Anthropogenic Emission Pathways

The release of this compound into the environment is almost entirely the result of human activities, primarily as an unintentional byproduct of industrial and combustion processes. mdpi.comepa.gov

Unintentional Byproduct Formation in Combustion Processes (e.g., Waste Incineration, Fossil Fuel Combustion)

Combustion processes are the most significant sources of PCDDs in the modern environment. nih.govwikipedia.org These compounds are formed unintentionally during the incomplete combustion of materials containing carbon, oxygen, hydrogen, and chlorine. solenvn.com

Waste Incineration: The incineration of municipal solid waste (MSW), medical waste, and hazardous waste is a primary source of dioxin emissions. solenvn.comresearchgate.netprinceton.edu Dioxins are not typically present in the initial waste but are synthesized within the incinerator system, particularly in the post-combustion zones and on fly ash particles as flue gases cool. ukwin.org.ukieabioenergy.com

Fossil Fuel and Wood Combustion: The burning of fossil fuels and wood also releases dioxins. epa.govwikipedia.org While emission factors can be lower than for waste incineration, the vast scale of these activities makes them a significant contributor to total environmental dioxin levels. princeton.edu

Historical Industrial Release Mechanisms (e.g., Chlorinated Herbicide Manufacturing)

Historically, a major pathway for dioxin release was the chemical manufacturing industry, particularly during the production of certain chlorinated organic chemicals. nih.govepa.gov

Chlorinated Herbicide and Phenol Production: this compound and other PCDDs, most notably 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), were formed as unwanted contaminants during the synthesis of chlorophenols and chlorophenoxy herbicides, such as 2,4,5-T. nih.govwikipedia.org Discharges of chemical sludges and other wastes from these manufacturing plants led to significant and persistent contamination of nearby environments. researchgate.net While the production of many of these chemicals is now restricted, these historical releases remain a source of dioxins in the sediments of affected waterways. nih.govresearchgate.net

Emerging Anthropogenic Sources and Their Contributions

While traditional sources of dioxins like large-scale municipal waste incineration have been well-documented and are increasingly regulated, several emerging anthropogenic activities are significant contributors to the environmental burden of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,4,7-PeCDD. These sources are often less controlled and are of growing concern.

Informal recycling of electronic waste (e-waste) has been identified as a major source of dioxin-related compounds. sgisco.com The open burning of e-waste, which contains materials like polyvinyl chloride (PVC) in wire coatings and brominated flame retardants in plastics, creates optimal conditions for the de novo formation of halogenated aromatic compounds. sgisco.comsciencedaily.com These processes generate complex mixtures of not only PCDDs and polychlorinated dibenzofurans (PCDFs), but also brominated and mixed bromine/chlorine congeners. sgisco.com

Secondary metal reclamation and smelting are also significant contributors. Copper, in particular, is a known catalyst for dioxin formation, making secondary copper smelting a potent source. nih.gov Recent research into the co-processing of waste printed circuit boards (WPCBs) with copper concentrate in smelters highlights the emission of a range of dioxin congeners. While these emissions are complex mixtures, studies show that specific pentachlorinated and higher-chlorinated congeners are major contributors to the total dioxin output from such processes. aaqr.org

Table 1: Key Emerging Anthropogenic Sources and Associated Dioxin Emissions

| Emerging Source | Key Materials Involved | Primary Dioxin Formation Process | Relevant Emitted Compounds |

| Informal E-waste Recycling | Polyvinyl Chloride (PVC), Brominated Flame Retardants (BFRs), Copper | Open burning, uncontrolled thermal processing | PCDDs, PCDFs, PBDDs/PBDFs, PXDD/Fs sgisco.comsciencedaily.com |

| Secondary Metal Smelting | Scrap metal containing chlorinated plastics, oils, and other organic matter | High-temperature processes with metal catalysts (e.g., Copper) | PCDDs, PCDFs nih.gov |

| Co-processing of WPCB in Smelters | Waste Printed Circuit Boards, Copper Concentrate | High-temperature smelting (e.g., Ausmelt furnace) | PCDDs (including Heptachloro- and Octachloro- congeners), PCDFs aaqr.org |

Natural and Biogenic Formation Hypotheses

Beyond direct industrial and combustion sources, there is evidence that dioxins, including pentachlorinated congeners, can be formed through natural environmental pathways. These hypotheses suggest that the presence of these compounds is not solely the result of recent anthropogenic pollution but can also arise from geological and biological processes.

Forest Fires and Volcanic Activity

Natural combustion events are recognized sources of dioxins. frontiersin.orgmdpi.comnih.gov Forest fires, in particular, release a range of PCDD/PCDF congeners into the environment. frontiersin.orgdioxin20xx.org Analysis of ash and soil from wildfires demonstrates that the resulting dioxin profile is typically dominated by the most highly chlorinated congeners, specifically Octachlorodibenzo-p-dioxin (B131699) (OCDD) and 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (1,2,3,4,6,7,8-HpCDD). dioxin20xx.orgnih.gov

A 2007 study of Southern California wildfire ash found significant levels of these compounds, particularly where structures were burned along with vegetation. dioxin20xx.org While lower-chlorinated congeners like 1,2,3,4,7-PeCDD are not the dominant products, their presence in the complex mixture of combustion by-products is implicit. The data underscores that natural fires contribute to the baseline environmental levels of the entire class of PCDDs. dioxin20xx.org

Table 2: Dominant Dioxin Congeners Detected in California Wildfire Ash (2007)

| Dioxin Congener | Average Contribution to Profile | Highest Detected Value (ppt) |

| Octachlorodibenzo-p-dioxin (OCDD) | ~90% | 344,000 |

| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin (HpCDD) | ~10% | 37,700 |

| Source: Data from a 2007 study on Southern California wildfires. dioxin20xx.org ppt (B1677978) = parts per trillion. |

Volcanic eruptions are another natural high-temperature process cited as a source of dioxins, releasing these compounds that were formed geologically or through combustion of organic matter during the eruption. mdpi.comnih.gov

Microbial Processes in Dioxin Formation

While the microbial degradation of dioxins is well-studied, the role of microbes in their formation is a more complex and less understood topic. Research has pointed not to direct synthesis by microorganisms, but to natural formation pathways in soil and sediments where microbial life is abundant. nih.govresearchgate.net

A significant hypothesis is the abiotic, clay-mediated formation of PCDDs from chlorinated phenolic precursors, such as Pentachlorophenol (B1679276) (PCP), a widely used biocide. usda.govscirp.org Studies have demonstrated that iron-containing clays (B1170129) like montmorillonite (B579905) can catalyze the transformation of PCP into higher-chlorinated dioxins, primarily OCDD. usda.gov This process occurs within the soil matrix, a microbially rich environment. Some researchers refer to the biochemical processes of OCDD formation from PCP occurring in soil or sediments, suggesting a potential interplay between abiotic and biotic factors. researchgate.net This natural synthesis pathway in soils, facilitated by clay minerals, is considered a possible source for the presence of PCDDs in environments far from industrial or combustion sources, including prehistoric clay deposits. usda.gov

Environmental Transport, Distribution, and Fate of 1,2,3,4,7 Pentachlorodibenzo P Dioxin

Atmospheric Transport and Deposition Dynamics

The atmosphere serves as a primary medium for the long-range transport of dioxins, including 1,2,3,4,7-PeCDD. taylorfrancis.comosti.gov These compounds are released into the air primarily from combustion processes. nih.gov

Once in the atmosphere, 1,2,3,4,7-PeCDD can exist in both the vapor phase and associated with particulate matter. osti.gov The partitioning between these two phases is influenced by factors such as ambient temperature and the compound's vapor pressure. osti.gov A significant portion of dioxins in the atmosphere is bound to airborne particles, which facilitates their transport and eventual deposition. nih.govnih.gov

Volatilization from contaminated surfaces, such as soil and water, can reintroduce 1,2,3,4,7-PeCDD into the atmosphere. nih.govastm.org Modeling studies of the closely related 2,3,7,8-TCDD have shown that volatilization from soil can be a major removal mechanism, particularly during warmer months. astm.orgastm.org For instance, one model predicted that a significant percentage of the initial dioxin mass could vaporize within the first year of deposition. astm.orgastm.org

A study on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) in Bloomington, Indiana, provided insights into the vapor-to-particle ratio for different congeners, which ranged from 0.01 to 30, demonstrating the influence of vapor pressure and temperature on this partitioning. osti.gov

Due to their persistence and association with fine particles, dioxins like 1,2,3,4,7-PeCDD are susceptible to long-range atmospheric transport, leading to their presence in remote ecosystems far from original sources. envirocomp.com Atmospheric transport models are crucial tools for understanding and predicting the movement and deposition of these pollutants. noaa.govnih.gov

Modeling simulations have been used to estimate the deposition of dioxins to large water bodies like the Great Lakes. noaa.gov These models consider various factors, including emission sources, meteorological conditions, and deposition processes (both wet and dry). noaa.govnih.gov Studies have shown that while some deposition occurs locally (within 100 km of the source), a significant fraction of emitted dioxins can be transported over much greater distances. nih.gov The accuracy of these models is highly dependent on the characterization of particle size distribution, as this significantly affects dry deposition rates. nih.gov

System dynamics models have also been developed to simulate the flow of dioxins through various environmental media, including air, soil, and water, providing a comprehensive view of their environmental fate. nih.gov

Aquatic System Distribution and Sediment Partitioning

Upon entering aquatic environments through atmospheric deposition or runoff, 1,2,3,4,7-PeCDD exhibits a strong tendency to partition from the water column to sediments. nih.govnih.gov

The transfer of 1,2,3,4,7-PeCDD between sediment and water is a dynamic process. In a mesocosm study, the clearance of ¹⁴C-labeled 1,2,3,4,7-PeCDD from the water column was rapid, with a pseudo-first-order half-life of approximately 0.38 to 0.57 days within the first 24 hours. oup.com The method of entry into the aquatic system significantly influences its subsequent distribution. oup.com When introduced sorbed to sediment particles, sedimentation was the dominant redistribution process. oup.com Conversely, a surface sprayover resulted in higher concentrations in the surface microlayer and increased volatilization. oup.com

The following table summarizes the findings from the mesocosm study on the input pathway's effect on 1,2,3,4,7-PeCDD distribution.

| Input Method | Key Distribution Pathways | Sediment Concentration (ng/g dry weight) |

| Sediment Slurry | Sedimentation | 1.2 |

| Surface Sprayover | Film-to-water transfer, volatilization, photolytic degradation | 0.6 |

Data from a mesocosm study introducing ¹⁴C-labeled 1,2,3,4,7-PeCDD. oup.com

The fate of hydrophobic organic contaminants like 1,2,3,4,7-PeCDD in aquatic systems is intrinsically linked to the organic carbon cycle. nih.govresearchgate.net Dioxins readily adsorb to organic matter in sediments and suspended particles. mdpi.com This partitioning behavior is critical in determining their bioavailability and persistence in the aquatic environment. nih.gov

Research has shown a significant correlation between the total organic carbon (TOC) content of sediments and the concentration of PCDD/Fs. mdpi.com The origin of the organic carbon (marine vs. terrestrial) can also influence the sorption strength of these compounds. nih.gov For instance, stronger sorption of hydrophobic compounds has been observed in sediments dominated by marine organic carbon compared to terrestrial organic carbon. nih.gov This suggests that changes in the source of organic matter, potentially driven by climate change, could alter the mobility and storage capacity of dioxins in aquatic sediments. nih.gov

The log octanol-water partition coefficient (log Kow) and log organic carbon-water (B12546825) partition coefficient (log Koc) are key parameters in predicting this behavior. For the related compound 2,3,7,8-TCDD, log Kow and log Koc values are estimated to be around 7.0, indicating a high affinity for organic matter. epa.gov

Terrestrial Soil Sequestration and Leaching Processes

In terrestrial environments, 1,2,3,4,7-PeCDD is strongly bound to soil particles, particularly the organic fraction. researchgate.net This strong adsorption limits its mobility within the soil profile. epa.gov

Studies on 2,3,7,8-TCDD have demonstrated that it generally does not leach significantly into lower soil layers. epa.gov Its low water solubility and strong binding to soil particles mean that migration is more likely to occur through the movement of contaminated soil colloids and particles rather than through dissolution and percolation. researchgate.netepa.gov

Leaching is the process by which a solute is extracted from a carrier substance by a solvent. wikipedia.org In the context of soil, this would involve the dissolution of 1,2,3,4,7-PeCDD in water and its subsequent downward movement. However, due to its hydrophobic nature, this process is minimal for this compound. epa.gov The primary transport mechanisms from soil are surface runoff and wind erosion of contaminated soil particles, as well as volatilization. nih.govastm.org

Soil Matrix Interactions and Immobilization

Once introduced into the terrestrial environment, 1,2,3,4,7-Pentachlorodibenzo-p-dioxin, like other dioxins, exhibits strong interactions with the soil matrix. These compounds possess large soil adsorption coefficients and are hydrophobic, leading to low mobility in soil surfaces. cdc.gov They tend to bind strongly to soil particles, particularly organic matter and clay components, which effectively immobilizes them. nih.govnih.gov This strong sorption to soil and sediment particles is a defining characteristic of their environmental fate, making the soil a significant environmental reservoir. clu-in.org The process results in the sequestration of the compound, reducing its availability for other transport and degradation pathways.

Vertical Migration Through Soil Profiles

The strong affinity of dioxins for soil particles severely limits their vertical movement through the soil profile. cdc.gov Most contamination is typically retained in the upper layers of the soil, and significant leaching into lower horizons or groundwater is not a primary transport mechanism. ca.gov Studies on various dioxin congeners consistently show that their vertical movement is minimal across a wide range of soil types. ca.gov For instance, research on contaminated sites has demonstrated that high concentrations of dioxins can be restricted to a soil layer of a few meters even after decades. nih.gov This immobility means that surface soils act as a long-term sink for these contaminants.

Environmental Degradation and Transformation Mechanisms

The degradation of this compound in the environment is a slow process, contributing to its persistence. The primary routes of transformation are driven by photochemical and microbial activities.

Photolytic Degradation Pathways and Kinetics

Photolytic degradation, or photolysis, is a significant pathway for the breakdown of dioxins in the environment. clu-in.orgcdc.gov This process occurs when the molecule absorbs energy from sunlight, leading to the cleavage of its chemical bonds, particularly the carbon-chlorine bonds. mdpi.com The degradation often proceeds through reductive dechlorination, where chlorine atoms are sequentially removed, resulting in less chlorinated and generally less toxic congeners. mdpi.com

The rate of photolysis can be influenced by the medium in which the compound is found. For example, studies on the closely related 2,3,4,7,8-pentachlorodibenzofuran (B44125) showed that its photodegradation rate was 240 times faster in natural lake water compared to distilled water, a phenomenon attributed to sensitizers in the natural water that facilitate the reaction. ias.ac.in While sunlight provides sufficient energy to break the chemical bonds, the process is generally slow, and complete degradation can take a considerable amount of time. ias.ac.inmdpi.com

Microbial Biodegradation Processes and Metabolite Characterization

The biodegradation of highly chlorinated dioxins is generally a slow and challenging process for microorganisms. cdc.gov However, certain specialized microbes have demonstrated the ability to transform these compounds. Degradation can occur under both anaerobic and aerobic conditions.

Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, some bacteria can use chlorinated compounds as electron acceptors in a process called dehalorespiration. nih.gov This involves the removal of chlorine atoms, which is a critical first step in breaking down highly chlorinated dioxins into less chlorinated molecules that can be more easily degraded by other microbes. nih.govresearchgate.net For example, the bacterium Dehalococcoides sp. strain CBDB1 has been shown to reductively dechlorinate the structurally similar 1,2,3,7,8-PeCDD isomer. researchgate.net

Aerobic Oxidative Degradation: In the presence of oxygen, some bacteria and fungi can attack the aromatic ring structure of dioxins using powerful enzymes like dioxygenases and laccases. nih.govvu.nl Genera such as Sphingomonas are known to degrade a variety of dioxin congeners, often targeting less chlorinated forms. nih.govvu.nl Fungi, particularly white-rot fungi, produce extracellular enzymes that can break down complex organic polymers and have shown potential in degrading the highly toxic 2,3,7,8-TCDD. vu.nl Research on 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) demonstrated that the brown-rot fungus Aspergillus aculeatus could remove up to 21% of the compound after a 30-day incubation. nih.gov

While these pathways exist for dioxins as a class, specific metabolites for this compound are not extensively characterized in the available literature.

Bioaccumulation and Biomagnification Mechanisms in Ecological Systems

A critical aspect of the environmental risk of dioxins is their ability to accumulate in living organisms and become more concentrated at higher levels of the food web.

Bioaccumulation is the process where an organism absorbs a persistent substance faster than it can be lost, causing it to build up in its tissues. epa.govcimi.org Biomagnification is the increasing concentration of these substances in organisms at successively higher levels in a food chain. cimi.orgopentextbooks.org.hk These processes are particularly pronounced for compounds like this compound that are:

Persistent: They resist degradation, allowing them to remain in the environment for long periods. clu-in.orgcimi.org

Lipophilic: They are fat-soluble and tend to accumulate in the fatty tissues of organisms rather than being excreted. epa.govcimi.orgopentextbooks.org.hk

Poorly Metabolized: Organisms often lack efficient metabolic pathways to break down and eliminate these compounds. usgs.gov

The combination of these properties means that even low concentrations in the environment, such as in soil or sediment, can lead to significantly higher and potentially toxic concentrations in wildlife, especially apex predators. opentextbooks.org.hk The potential for a chemical to biomagnify is related to its physicochemical properties, such as its octanol-water (Kow) and octanol-air (Koa) partition coefficients, and its resistance to being metabolized. usgs.govresearchgate.net

Data from urban soils in the United Kingdom highlights the significant contribution that pentachlorinated dioxin congeners can make to total dioxin toxicity exposure, underscoring their potent bioaccumulative nature. The table below, adapted from a study on UK soils, shows the relative contribution of various dioxin congeners to the total toxicity-adjusted soil exposure for a residential land use scenario.

Table 1: Example Contribution of Dioxin Congeners to Total Toxicity-Adjusted Soil Exposure (Note: Data shown is for a residential scenario and highlights the 1,2,3,7,8-PeCDD isomer as a proxy for the high bioaccumulation potential of pentachlorinated dioxins)

| Compound | Contribution to Total Soil Exposure (%) |

| 1,2,3,7,8-PeCDD | 22.7 |

| 2,3,4,7,8-PeCDF | 19.9 |

| PCB-126 | 9.6 |

| 2,3,7,8-TCDD | 5.8 |

| 2,3,4,6,7,8-HxCDF | 5.9 |

| 1,2,3,4,7,8-HxCDF | 5.5 |

| 1,2,3,6,7,8-HxCDD | 4.5 |

| Other congeners | < 5.0 each |

| Source: Adapted from Environment Agency (UK) Soil Guideline Values report, illustrating the significant role of the 1,2,3,7,8-PeCDD congener. researchgate.net |

This table demonstrates that the 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) congener was the single largest contributor to the total toxicity-adjusted exposure, accounting for 22.7% of the total risk despite not being the most abundant congener by weight. researchgate.net This illustrates the high bioaccumulation potential and toxicity of pentachlorinated dioxins.

Lipid Partitioning and Uptake Dynamics in Organisms

Due to its lipophilic nature, 1,2,3,4,7-PeCDD has a strong tendency to partition into the lipid-rich tissues of organisms upon exposure. epa.govresearchgate.net This process, known as bioaccumulation, is a primary mechanism by which the compound is removed from abiotic environmental compartments like water and sediment. epa.gov The uptake from the surrounding environment, particularly water, can be quantified using the bioconcentration factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the water.

Laboratory studies have determined specific BCFs for 1,2,3,4,7-PeCDD in aquatic species. In experiments exposing fish to the compound in water for a period of 5 days, significant uptake was observed. nih.gov For instance, rainbow trout fry (Oncorhynchus mykiss) exhibited a BCF of 810, while fathead minnows (Pimephales promelas) showed a higher BCF range of 1,200 to 1,647. nih.gov These findings demonstrate that even over short exposure periods, 1,2,3,4,7-PeCDD is readily taken up from the water and concentrated in fish tissues. nih.gov The general principle for dioxins is that once absorbed, they are distributed and stored in fatty tissues. epa.govresearchgate.net

Bioconcentration Factors (BCFs) for 1,2,3,4,7-PeCDD in Fish

Data from a 5-day laboratory exposure study in water.

| Organism | Common Name | Bioconcentration Factor (BCF) | Reference |

|---|---|---|---|

| Oncorhynchus mykiss | Rainbow Trout Fry | 810 | nih.gov |

| Pimephales promelas | Fathead Minnow | 1,200–1,647 | nih.gov |

Trophic Transfer Efficiencies and Magnification Factors

The persistence and lipophilicity of PCDDs facilitate their transfer through the food chain. epa.govepa.gov As contaminated organisms are consumed by predators, the chemical is passed up to higher trophic levels. This process, known as biomagnification, can lead to progressively higher concentrations of the compound in organisms at the top of the food web. epa.gov

Interspecies Variations in Bioaccumulation Potential

The potential for 1,2,3,4,7-PeCDD to bioaccumulate varies among different species. This variation can be attributed to differences in physiology, metabolism, lipid content, and feeding habits. epa.govosti.gov

Direct evidence of this interspecies variation is seen in the differing bioconcentration factors for 1,2,3,4,7-PeCDD. As noted previously, the BCF for this compound in fathead minnows (1,200–1,647) is substantially higher than that observed in rainbow trout fry (810) under similar laboratory conditions. nih.gov This indicates a greater propensity for the fathead minnow to concentrate this specific dioxin congener from water compared to the rainbow trout. nih.gov

Studies on other dioxin congeners further support the concept of species-specific bioaccumulation. For 2,3,7,8-TCDD, field-measured bioaccumulation factors (BAFs) in Maine rivers varied significantly among fish species, with mean values for smallmouth bass fillets ranging from 11,500 to 24,600, while whole white suckers exhibited much higher BAFs of 78,500 to 106,000. nih.gov Furthermore, research into the toxicokinetics of 1,2,3,7,8-PeCDD, a closely related congener, revealed a very large interspecies difference in elimination half-life between mice (26.1 days) and humans (estimated at several years), which directly impacts long-term bioaccumulation potential. nih.gov These examples underscore that the bioaccumulation of any given dioxin congener, including 1,2,3,4,7-PeCDD, is not uniform across all organisms and is highly dependent on the specific species . epa.govosti.gov

Advanced Analytical Methodologies for 1,2,3,4,7 Pentachlorodibenzo P Dioxin

Sample Preparation and Extraction Techniques

The initial and one of the most critical stages in the analysis of 1,2,3,4,7-PentaCDD is the preparation and extraction of the analyte from the sample matrix. nih.gov Given the diversity of matrices in which this compound can be found, specific protocols are required to efficiently isolate it while minimizing loss and contamination.

The choice of extraction technique is highly dependent on the sample matrix. The primary goal is to separate the target analyte from the bulk of the sample material. nih.gov In recent years, automated techniques like Pressurized Liquid Extraction (PLE) have been developed to reduce solvent consumption and sample preparation time. dioxin20xx.orgfms-inc.com

Soil and Sediment: For solid matrices like soil and sediment, traditional methods include Soxhlet extraction. researchgate.net More modern and automated approaches such as Pressurized Liquid Extraction (PLE) are also widely used, often in combination with online clean-up systems. dioxin20xx.org For instance, U.S. EPA Method 8280B provides guidance for extracting PCDDs from soil and other solid wastes. epa.gov Soil washing has also been explored as a remediation and extraction technique. clu-in.org

Water: The analysis of dioxins in aqueous samples, such as drinking water or industrial discharge, typically involves liquid-liquid extraction. jenck.com U.S. EPA Method 1613, for example, details the extraction protocol for water samples, which often requires processing large volumes to achieve the necessary detection limits. epa.govjenck.com

Biota: Biological tissues, particularly those with high-fat content like fish and milk powder, present a significant challenge due to the co-extraction of lipids. researchgate.netadvancechemjournal.com Extraction is often performed using a Soxhlet apparatus with a solvent mixture like hexane (B92381) and acetone. advancechemjournal.com The subsequent removal of lipids is a crucial step in the clean-up phase. researchgate.netadvancechemjournal.com

Air: For ambient air analysis, U.S. EPA Method TO-9A is employed, which involves sampling large volumes of air (325 to 400 cubic meters) over a 24-hour period using a high-volume sampler equipped with a polyurethane foam (PUF) plug and a glass fiber filter. epa.gov For stationary sources like incinerator stacks, EPA Method 23 is used. epa.gov

Table 1: Matrix-Specific Extraction Protocols for PCDD Analysis

| Matrix | Extraction Method | Key Parameters & Solvents | Governing Method (Example) |

|---|---|---|---|

| Soil/Sediment | Pressurized Liquid Extraction (PLE) / Soxhlet | High temperature and pressure; Solvents like Toluene or Hexane/Acetone mixtures. | EPA 8280B, EPA 1613B epa.gov |

| Water | Liquid-Liquid Extraction (LLE) | Large sample volumes (e.g., 1 L); Methylene chloride as solvent. | EPA Method 1613 epa.govjenck.com |

| Biota (e.g., tissue, milk) | Soxhlet Extraction | Hexane:Acetone (80:20) or similar solvent mixtures; Requires extensive lipid removal post-extraction. | Based on EPA 1613B advancechemjournal.comwell-labs.com |

| Air | High-Volume Sampling | Sampling over 24h on glass fiber filter and polyurethane foam (PUF) plug. | EPA TO-9A (Ambient), EPA 23 (Stationary Source) epa.gov |

Following extraction, the sample extract contains a complex mixture of co-extracted substances that can interfere with the analysis. food-safety.comepa.gov An intensive clean-up procedure is therefore essential to isolate the 1,2,3,4,7-PentaCDD from these interferents. nih.gov This is typically achieved using multi-column chromatography. advancechemjournal.commdpi.comresearchgate.net

Common clean-up strategies involve a series of adsorption chromatography steps using different sorbents:

Acid/Base Treatment: Extracts, especially from fatty tissues, are often treated with concentrated sulfuric acid to digest lipids and other biogenic materials. advancechemjournal.comepa.gov

Multilayer Silica (B1680970) Gel Columns: These columns are packed with layers of silica gel modified with sulfuric acid, potassium hydroxide (B78521), or silver nitrate (B79036) to remove different classes of interfering compounds. advancechemjournal.commdpi.comresearchgate.net

Alumina Columns: Alumina chromatography is used to separate PCDDs from other compounds like polychlorinated biphenyls (PCBs). epa.govuliege.be

Florisil Columns: Florisil, a magnesium-silica gel, is also effective in separating PCDDs from interfering substances. mdpi.com

Carbon Columns: Activated carbon columns are highly effective for fractionating planar molecules like PCDDs from non-planar ones. The PCDDs are strongly adsorbed and then selectively eluted. uliege.be

Automated systems have been developed that combine these clean-up steps, significantly reducing manual labor and the potential for contamination. fms-inc.comuliege.be

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)

HRGC-HRMS is the benchmark method for the quantitative analysis of 1,2,3,4,7-PentaCDD, as stipulated by regulatory bodies like the U.S. EPA in Method 1613B. chromatographyonline.comepa.gov This technique provides the required selectivity and sensitivity to detect the analyte at parts-per-quadrillion (ppq) levels. nih.gov

The primary challenge in the gas chromatographic separation of PCDDs is to resolve the toxic 2,3,7,8-substituted congeners from the numerous other, less toxic isomers. chromatographyonline.comnih.gov There are 14 possible pentachlorodibenzo-p-dioxin isomers, and their separation is critical for accurate toxicological assessment.

High-resolution capillary columns, typically 60 meters in length, are necessary to achieve this separation. chromatographyonline.comnih.gov The selection of the stationary phase is crucial for isomer specificity.

Non-polar columns: A DB-5 or similar 5% phenyl-methylpolysiloxane phase is commonly used as the primary column. epa.govnih.gov While effective, it may not separate all critical isomer pairs, such as 2,3,7,8-TCDD from some of its isomers. epa.gov

Polar columns: To confirm the identity and concentration of specific isomers, a second analysis on a more polar column, such as a DB-225 or a Silar 10c, is often required. epa.govosti.gov Some modern columns with unique selectivities aim to provide adequate separation on a single column, thereby reducing analysis time. chromatographyonline.comnacalai.com

The gas chromatograph's operating conditions, including the temperature program, carrier gas flow rate, and injection mode (splitless injection is standard), are optimized to maximize the resolution between isomers. advancechemjournal.comnih.gov

Table 2: Common GC Columns for Dioxin Isomer Separation

| Column Name | Stationary Phase Type | Typical Dimensions | Primary Use / Separation Target |

|---|---|---|---|

| DB-5 / Rxi-5Sil MS | Non-Polar (5% Phenyl-methylpolysiloxane) | 60 m x 0.25 mm x 0.25 µm | Primary analysis and general separation of PCDD/F congeners. advancechemjournal.comnih.gov |

| Silar 10c / SP-2331 | High-Polarity (Cyanopropyl polysiloxane) | 55-60 m x 0.25 mm x 0.25 µm | Confirmatory analysis, separation of 2,3,7,8-TCDD from other TCDD isomers. osti.gov |

| DB-225 | Mid-Polarity (50% Cyanopropylphenyl-methylpolysiloxane) | 30 m x 0.25 mm x 0.25 µm | Confirmatory analysis, known to have issues separating 2,3,7,8-TCDF from other TCDF isomers. epa.gov |

| COSMOSIL PYE / NPE | Specialty (Pentyloxyethyl / Nitrophenylethyl) | N/A | Utilize charge transfer and dipole-dipole interactions for unique isomer selectivity. nacalai.com |

High-resolution mass spectrometry is employed for its ability to distinguish between target analytes and interfering compounds with very similar masses. The instrument is operated in the Selected Ion Monitoring (SIM) mode, where it only detects specific ions corresponding to the molecular ion cluster of the PCDD congeners. nih.govchromatographyonline.com A resolving power of >10,000 is typically required to ensure specificity. gcms.cz

The most accurate method for quantification is isotope dilution . food-safety.comchromatographyonline.com This method involves the following steps:

Spiking: A known amount of a ¹³C-labeled analogue of 1,2,3,4,7-PentaCDD (and other target dioxins) is added to the sample before any extraction or clean-up steps. jenck.com

Extraction and Analysis: The sample is processed, and both the native (unlabeled) and the ¹³C-labeled compounds are extracted and analyzed together.

Quantification: Since the native compound and its labeled internal standard behave almost identically throughout the extraction and clean-up process, any losses will affect both equally. The concentration of the native 1,2,3,4,7-PentaCDD is calculated by measuring the ratio of the response of the native analyte to the response of its ¹³C-labeled internal standard. food-safety.com This corrects for variations in extraction efficiency and instrumental response, leading to highly accurate and precise results. chromatographyonline.com

Alternative and Complementary Analytical Approaches

While HRGC-HRMS is the gold standard, its high cost and complexity have driven the development of alternative methods. mdpi.comnih.gov

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique, often using a triple quadrupole (QqQ) mass spectrometer, has gained acceptance as a confirmatory method for dioxin analysis in some regulations. jenck.commdpi.comuliege.be GC-MS/MS offers comparable sensitivity and selectivity to HRMS for many applications and is generally less expensive and easier to operate. nih.gov It uses Multiple Reaction Monitoring (MRM) for detection, which provides high specificity.

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS): High-resolution TOF mass spectrometers can also achieve the mass accuracy and resolving power necessary for dioxin analysis and are considered a viable alternative to magnetic sector instruments. chromatographyonline.comgcms.cz

Screening Methods: For rapid screening of a large number of samples, biological-based methods such as the Aryl Hydrocarbon Receptor (AhR)-based Polymerase Chain Reaction (PCR) assay can be used. epa.gov These methods measure the total dioxin-like toxicity of an extract but are not congener-specific and can be prone to interferences, often requiring confirmation of positive results by HRGC-HRMS. epa.govfood-safety.com

Bioanalytical Screening Methods (e.g., CALUX assays, focusing on detection principles)

Bioanalytical screening methods offer a cost-effective and high-throughput alternative to traditional instrumental analysis for the initial screening of samples for dioxins and dioxin-like compounds. Among these, the Chemical Activated Luciferase gene eXpression (CALUX) assay is a prominent example. berthold.com

The principle of the CALUX assay is based on the biological mechanism of action of dioxins. berthold.com Dioxin-like compounds, including 1,2,3,4,7-Pentachlorodibenzo-p-dioxin, bind to the aryl hydrocarbon receptor (AhR) within a cell. berthold.comnih.gov This binding event initiates a series of cellular processes:

Receptor Activation: The dioxin-AhR complex is formed. berthold.com

Nuclear Translocation: This complex moves into the cell's nucleus. berthold.com

DNA Binding: In the nucleus, the complex binds to specific DNA sequences known as dioxin responsive elements (DREs). berthold.combiodetectionsystems.com

Gene Expression: The binding to DREs triggers the expression of adjacent genes. In the CALUX assay, genetically modified cells are used where the DREs are linked to a luciferase reporter gene. berthold.com

Light Production: The expression of the luciferase gene results in the production of the enzyme luciferase, which in the presence of a substrate (luciferin), produces light. berthold.com

The amount of light produced is proportional to the concentration of dioxin-like compounds in the sample, providing a measure of the total toxic equivalency (TEQ) of the sample. berthold.comnih.gov The CALUX assay is highly sensitive, with detection limits in the picogram range. biodetectionsystems.com This makes it a valuable tool for rapidly screening a large number of samples for the presence of these compounds in food and feed. berthold.comnih.gov

Table 1: Key Features of the CALUX Bioassay

| Feature | Description |

| Principle | Ligand-activated gene expression via the Ah-receptor. berthold.comresearchgate.net |

| Endpoint | Luciferase enzyme production, measured as light output. berthold.com |

| Output | Total toxic equivalency (TEQ) of dioxin-like compounds. eurofinsus.com |

| Application | High-throughput screening of food, feed, and environmental samples. berthold.comnih.gov |

| Advantage | Cost-effective and rapid compared to traditional instrumental methods. berthold.com |

Emerging Spectroscopic Techniques for Dioxin Analysis

While high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) has traditionally been the "gold standard" for dioxin analysis, emerging spectroscopic techniques are gaining prominence. nih.govchromatographyonline.com These newer methods aim to provide comparable sensitivity and selectivity while offering advantages in terms of cost and instrument availability. chromatographyonline.comscientistlive.com

One of the most significant developments is the use of gas chromatography-tandem mass spectrometry (GC-MS/MS) . chromatographyonline.comnih.gov This technique uses two mass analyzers (tandem quadrupoles) to increase selectivity and reduce chemical noise, allowing for the detection of trace levels of dioxins in complex matrices. chromatographyonline.comscientistlive.com

A further advancement is atmospheric pressure gas chromatography-tandem mass spectrometry (APGC-MS/MS) . chromatographyonline.comscientistlive.com APGC is a "soft" ionization technique that results in less fragmentation of the analyte molecules compared to traditional electron ionization (EI). chromatographyonline.comscientistlive.com This leads to a more abundant molecular ion, which enhances the sensitivity and selectivity of the analysis. chromatographyonline.comscientistlive.com The U.S. Environmental Protection Agency (EPA) has been evaluating APGC-MS/MS as an alternative method for confirmatory analysis of dioxins. chromatographyonline.com

Other spectroscopic techniques that have been explored for the detection of dioxins include Fourier-transform infrared spectroscopy (FT-IR) . nih.gov While not as sensitive as mass spectrometric methods for trace analysis, FT-IR can provide characteristic vibrational frequencies for different dioxin congeners. nih.gov

Table 2: Comparison of Spectroscopic Techniques for Dioxin Analysis

| Technique | Principle | Advantages |

| HRGC-HRMS | High-resolution mass separation of ions. spectroscopyonline.com | "Gold standard" with high sensitivity and selectivity. chromatographyonline.com |

| GC-MS/MS | Tandem mass spectrometry for enhanced selectivity. chromatographyonline.com | More cost-effective and accessible than HRMS. chromatographyonline.com |

| APGC-MS/MS | Soft ionization (APCI) coupled with tandem MS. chromatographyonline.comscientistlive.com | High sensitivity and robustness. chromatographyonline.comscientistlive.com |

| FT-IR | Infrared absorption by molecular vibrations. nih.gov | Provides structural information. nih.gov |

Quality Assurance and Quality Control in this compound Analysis

Robust quality assurance (QA) and quality control (QC) measures are essential for obtaining reliable and defensible data in the analysis of this compound due to the low concentrations at which it is typically found and the complexity of the sample matrices. nih.govnemc.us

QA/QC protocols are integrated into every step of the analytical process, from sample collection to final data reporting. This includes the use of method blanks, laboratory control samples, and matrix spikes to monitor for contamination, accuracy, and precision. nj.govepa.gov The use of isotopically labeled internal standards is a cornerstone of dioxin analysis, as it allows for the correction of analyte losses during sample preparation and analysis. spectroscopyonline.comnj.govboeing.com

Certified Reference Materials and Interlaboratory Comparison Studies

Certified Reference Materials (CRMs) are materials with a well-characterized and certified concentration of the analyte of interest. nemc.usresearchgate.net They are crucial for method validation and for ensuring the accuracy of analytical measurements. researchgate.net CRMs for dioxin analysis are available in various matrices, such as sediment, fish tissue, and fly ash. researchgate.netdspsystems.eu The use of these materials allows laboratories to assess the performance of their analytical methods against a known standard. researchgate.net

Interlaboratory comparison studies , also known as proficiency testing, involve multiple laboratories analyzing the same sample. dspsystems.euoup.com These studies are vital for assessing the comparability and reliability of results among different laboratories. oup.com Participation in such studies helps laboratories to identify potential biases in their methods and to demonstrate their competence in dioxin analysis. dspsystems.eu For instance, an interlaboratory study on the determination of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) in fish samples highlighted the importance of using internal standards to achieve precise results and demonstrated good agreement among participating laboratories despite the use of diverse methodologies. oup.com

Method Validation and Uncertainty Estimation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. nih.govnj.gov For the analysis of this compound, this involves evaluating several performance characteristics, including:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. mdpi.com

Accuracy: The closeness of the measured value to the true value, often assessed using CRMs or by spiking samples with a known amount of the analyte. mdpi.com

Precision: The degree of agreement among independent measurements under specified conditions, typically expressed as the relative standard deviation. mdpi.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com

The use of isotopically labeled analogs of the target analytes, which are added to the sample before extraction, is a key aspect of method validation for dioxins as it allows for the correction of recovery losses. boeing.com

Uncertainty estimation is the process of quantifying the range within which the true value of a measurement is likely to lie. dtic.milnih.gov For dioxin analysis, there are multiple sources of uncertainty that need to be considered, including:

The BSAF (biota-sediment accumulation factor) value used in modeling. dtic.mil

The chemical concentration in the sediment. dtic.mil

The organic carbon content of the sediment. dtic.mil

The lipid content of the organism. dtic.mil

Various statistical methods, such as the Root Sum of Squares (RSS) and bootstrap methods, can be used to compute the uncertainty associated with the analytical results. dtic.mil A thorough understanding and quantification of uncertainty are crucial for the correct interpretation of analytical data and for making informed decisions based on these results. dtic.milnih.gov

Molecular and Cellular Mechanisms of 1,2,3,4,7 Pentachlorodibenzo P Dioxin Interaction

Aryl Hydrocarbon Receptor (AhR) Binding and Activation Mechanisms

The canonical pathway for AhR activation begins in the cell's cytoplasm. nih.gov In its inactive state, the AhR is part of a multiprotein complex that includes heat shock protein 90 (HSP90), X-associated protein 2 (XAP2), and p23. nih.gov The binding of a ligand, such as 1,2,3,4,7-PeCDD, to the AhR initiates a conformational change in the receptor. researchgate.net This change causes the release of the chaperone proteins. nih.gov

The toxicity of different dioxin congeners is strongly correlated with their ability to bind to the AhR. eaht.org The most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), is used as a reference compound to compare the potencies of other dioxin-like compounds. wikipedia.orgwikipedia.org This comparison is often expressed as a Toxic Equivalency Factor (TEF). wikipedia.orgca.gov

For 1,2,3,4,7-Pentachlorodibenzo-p-dioxin, which is not substituted in all the lateral 2, 3, 7, and 8 positions, the binding affinity for the AhR is significantly lower than that of TCDD. The World Health Organization (WHO) has assigned TEFs for various congeners based on a consensus of available in vivo and in vitro data. Notably, congeners that are not chlorinated at all four lateral positions (2, 3, 7, and 8) are generally considered to have no dioxin-like toxicity and are not assigned TEFs. However, some classification systems have evaluated these compounds. The potency of 1,2,3,4,7-PeCDD is considered negligible in the widely accepted TEF system for risk assessment because it lacks chlorine at the 8-position, a key feature for high-affinity binding. wikipedia.org

The relative potency of a specific congener can also be determined by measuring its ability to induce downstream events, such as the expression of the CYP1A1 gene. These Relative Potency (REP) values can be specific to certain cell types or species. nih.gov For instance, one study noted the presence of 1,2,3,7,8-pentachlorodibenzo-p-dioxin (B131709) as a minor contaminant in a TCDD sample but focused on the REPs of other laterally-substituted congeners. nih.gov

Comparative Potency of Selected Dioxin Congeners

| Compound | WHO 2005 TEF (Mammals/Humans) | Primary Structural Feature |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 | Lateral (2,3,7,8) substitution |

| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) | 1 | Lateral (2,3,7,8) substitution |

| This compound (1,2,3,4,7-PeCDD) | Not assigned (considered negligible) | Lacks chlorine at position 8 |

Upon ligand binding and the shedding of its cytoplasmic chaperone proteins, the activated AhR-ligand complex translocates from the cytoplasm into the nucleus. nih.govnih.gov Inside the nucleus, the AhR dissociates from any remaining HSP90 and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govacs.orgeaht.org This AhR:ARNT complex is the transcriptionally active form of the receptor. acs.orgeaht.org This process is a fundamental step for all AhR agonists, including activating congeners like 1,2,3,4,7-PeCDD, although the efficiency of this process is related to the initial binding affinity.

The AhR:ARNT heterodimer functions as a transcription factor by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs). nih.goveaht.org These elements are located in the promoter and enhancer regions of target genes. nih.gov The core consensus sequence for a DRE is 5′-TNGCGTG-3′. nih.gov Binding of the AhR:ARNT complex to DREs initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an increase in the transcription of adjacent genes. nih.govacs.org This is the primary mechanism through which 1,2,3,4,7-PeCDD, upon activating the AhR, would alter gene expression.

Perturbation of Gene Expression and Proteomic Profiles

The activation of the AhR signaling pathway by ligands like 1,2,3,4,7-PeCDD leads to broad changes in the expression of a suite of genes, often referred to as the "AhR gene battery." nih.gov These changes in gene and protein expression underlie the subsequent cellular and toxic responses.

The most well-characterized downstream effect of AhR activation is the potent induction of Phase I xenobiotic-metabolizing enzymes, particularly members of the Cytochrome P450 1 family. researchgate.neteaht.org

CYP1A1: This is the most sensitive and highly induced target gene following AhR activation. Its induction is a hallmark of exposure to dioxin-like compounds. nih.gov Studies consistently show that TCDD and other potent congeners strongly upregulate CYP1A1 mRNA and protein levels. mdpi.comresearchgate.netresearchgate.net

CYP1A2: This enzyme is also induced via the AhR pathway, though often to a lesser extent than CYP1A1. researchgate.net

CYP1B1: Also an AhR-responsive gene, CYP1B1 is induced by dioxins and plays a role in the metabolism of various compounds. nih.govmdpi.comresearchgate.net

While direct, quantitative data for 1,2,3,4,7-PeCDD is limited, its ability to induce these enzymes is inferred from its classification as a dioxin. However, due to its low AhR binding affinity, the magnitude of induction is expected to be substantially weaker than that caused by 2,3,7,8-substituted congeners. Studies calculating Relative Effect Potencies (REPs) based on CYP1A1 and CYP1B1 gene expression confirm that different congeners have varying abilities to induce these genes, highlighting the importance of congener-specific data. nih.gov

AhR-Mediated Gene Induction by Dioxin-Like Compounds

| Gene | Function | Typical Response to Potent AhR Agonists (e.g., TCDD) |

|---|---|---|

| CYP1A1 | Xenobiotic Metabolism (Phase I) | Strongly Upregulated mdpi.com |

| CYP1A2 | Xenobiotic & Endogenous Metabolism (Phase I) | Upregulated researchgate.net |

| CYP1B1 | Xenobiotic & Steroid Metabolism (Phase I) | Upregulated nih.govmdpi.com |

Global Transcriptomic and Proteomic Signatures

Exposure to dioxin-like compounds, including this compound, triggers extensive changes in gene and protein expression, primarily through the activation of the AhR. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). peerj.com This action modulates the transcription of a wide array of genes, often referred to as the "AhR gene battery". unito.it

Transcriptomic Changes: Global transcriptome analyses following exposure to TCDD, the model dioxin, have identified thousands of differentially expressed genes. nih.gov A core set of consistently upregulated genes includes those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1, CYP1B1, and UDP-glucuronosyltransferase 1A6 (UGT1A6). unito.itnih.gov However, the response is not limited to metabolic enzymes; studies have shown altered expression of genes involved in cell cycle regulation, extracellular matrix remodeling, immune response, and cellular growth. nih.govnih.gov For instance, in murine fetal hearts, TCDD exposure significantly altered the expression of G1/S-type cyclins and genes related to the extracellular matrix. nih.gov A meta-analysis of human cell culture data confirmed that many genes are systematically affected by TCDD, pointing to interplay between AhR, retinoic acid, and Wnt signaling pathways. nih.gov

Proteomic Signatures: Proteomic studies complement transcriptomic data by revealing changes at the functional protein level. Analysis of rat hepatoma cells treated with TCDD identified alterations in the abundance of numerous proteins. unito.it Similarly, proteomic analysis of human keratinocytes exposed to TCDD showed changes in proteins involved in cell differentiation and structure. These molecular changes at the gene and protein level are the foundation for the cellular and systemic effects of dioxin exposure.

Table 1: Selected Genes and Proteins Affected by Dioxin-like Compound Exposure (modeled on TCDD)

| Molecule | Type | Function | Observed Change | Reference |

|---|---|---|---|---|

| CYP1A1 | Gene/Protein | Xenobiotic Metabolism | Strongly Induced | unito.itnih.gov |

| CYP1B1 | Gene/Protein | Xenobiotic Metabolism | Induced | unito.itnih.gov |

| AHRR | Gene | AhR Repressor | Induced | nih.gov |

| Collagen 1A1 | Gene/Protein | Extracellular Matrix | Induced | researchgate.net |

| α-Smooth Muscle Actin (α-SMA) | Gene/Protein | Cell Structure, Fibrosis Marker | Induced | researchgate.net |

| TNF-α | Gene/Protein | Cytokine, Inflammation | Induced | nih.gov |

Intracellular Signal Transduction Cascade Alterations

Beyond its direct role as a transcription factor, the activated AhR engages in significant crosstalk with other intracellular signaling pathways, leading to a broader disruption of cellular homeostasis. nih.gov This interference can alter cellular responses to endogenous signals like hormones and growth factors, contributing to the diverse toxic effects of dioxins. nih.govnih.gov

Crosstalk with Nuclear Hormone Receptor Pathways

A critical aspect of dioxin toxicity involves the intricate crosstalk between the AhR signaling pathway and various nuclear hormone receptor pathways. nih.gov This interaction is often mutually inhibitory and can disrupt normal endocrine function.

The most well-documented example is the antiestrogenic effect of dioxins. researchgate.net TCDD has been shown to interfere with the signaling of the liganded Estrogen Receptor (ER). This interference occurs at the transcriptional level, where the activated AhR can prevent the ER from binding to its estrogen response element (ERE) on DNA. researchgate.net This leads to a decrease in the transcription of estrogen-responsive genes. Reciprocally, the activated ER can inhibit AhR-mediated transcription from a DRE, demonstrating a two-way negative crosstalk. researchgate.net

Similar interactions have been noted with other nuclear receptors. For instance, TCDD has been observed to decrease the protein levels of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of metabolism, in human trophoblastic cells. mdpi.com The ability of the AhR to interact with and disrupt the function of other critical nuclear receptors represents a significant mechanism for its endocrine-disrupting effects.

Table 2: Summary of AhR Crosstalk with Nuclear Receptors

| Interacting Receptor | Nature of Crosstalk | Molecular Outcome | Reference |

|---|---|---|---|

| Estrogen Receptor (ER) | Mutual Inhibition | AhR activation inhibits ER binding to DNA; ER activation inhibits AhR-mediated transcription. | researchgate.net |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Inhibition | TCDD exposure can decrease PPARγ protein levels. | mdpi.com |

| Glucocorticoid Receptor (GR) | Combinatorial Repression | GR and AhR (along with LXR and PPARγ) can function together to inhibit inflammatory gene expression. | nih.gov |

Interference with Growth Factor Signaling Networks

Dioxin-like compounds can significantly interfere with cellular signaling networks that are normally controlled by growth factors. This disruption can affect cell proliferation, differentiation, and survival.

Research has shown that TCDD can modulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway. In human macrophages, TCDD-induced production of Tumor Necrosis Factor-alpha (TNF-α) is dependent on the sequential activation of AhR, followed by EGFR, and then the downstream kinase ERK. nih.gov This indicates that the AhR can co-opt growth factor pathways to produce inflammatory effects. Furthermore, TCDD has been linked to altered Insulin-like Growth Factor I (IGF-I) signaling, which may contribute to effects on body weight and metabolism. cambridge.org In neuronal cell models, TCDD induces apoptosis in cells differentiated by Nerve Growth Factor (NGF), highlighting its potential to disrupt neurodevelopmental processes by interfering with growth factor-dependent cell survival. nih.gov

Oxidative Stress Induction and Antioxidant Defense System Modulation

A prominent mechanism contributing to the toxicity of dioxin-like compounds is the induction of oxidative stress. nih.govresearchgate.net This occurs when the generation of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense systems, leading to damage to DNA, proteins, and lipids. nih.gov

Reactive Oxygen Species Generation Pathways

The primary pathway for ROS generation following dioxin exposure is linked to the induction of cytochrome P450 enzymes, particularly CYP1A1. nih.govosti.gov While these enzymes are involved in metabolizing foreign compounds, their induction by dioxins can lead to a "futile cycling" process. During this cycle, the enzyme is uncoupled from its substrate, resulting in the transfer of electrons to molecular oxygen instead of the target molecule. This process generates ROS, including superoxide (B77818) anion (O₂⁻) and hydrogen peroxide (H₂O₂). osti.govnih.gov Studies in human endothelial cells and keratinocytes have confirmed that TCDD exposure increases ROS production in an AhR- and CYP1A1-dependent manner. osti.govnih.gov Additionally, TCDD can induce mitochondrial dysfunction, characterized by a decrease in the mitochondrial membrane potential and reduced ATP production, which also contributes to increased ROS formation. nih.gov

Glutathione System Perturbations

Table 3: Effects of Dioxin-like Compound Exposure (modeled on TCDD) on Oxidative Stress Markers

| Marker | Effect | Mechanism/Significance | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increased | Generated via futile cycling of induced CYP1A1 and mitochondrial dysfunction. | nih.govosti.govnih.gov |

| Intracellular Glutathione (GSH) | Decreased | Consumption of GSH to neutralize ROS, indicating antioxidant depletion. | nih.govnih.gov |

| GSH/GSSG Ratio | Decreased | Indicates a shift toward an oxidized state within the cell. | nih.gov |

| 8-oxo-2'-deoxyguanosine (8-oxo-dG) | Increased | A marker of oxidative DNA damage, a consequence of increased ROS. | nih.gov |

Comparative Mechanistic Toxicology Across Dioxin Congeners

The toxicity of dioxin congeners varies significantly and is related to their chemical structure. This is often assessed through the concept of Toxic Equivalency Factors (TEFs), which compare the toxicity of a congener to that of the most toxic form, 2,3,7,8-TCDD. mdpi.com

The primary mechanism of action for dioxin-like compounds is the activation of the Aryl Hydrocarbon Receptor (AhR). mdpi.comresearchgate.net The structure of a dioxin congener determines its ability to bind to and activate the AhR. acs.org Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to DREs in the promoter regions of target genes, thereby regulating their transcription. mdpi.commdpi.com

The planarity and halogenation pattern of the molecule are crucial for high-affinity binding to the AhR. Congeners that can adopt a planar conformation, allowing them to fit into the AhR ligand-binding pocket, are generally more potent activators. acs.org For example, laterally chlorinated PCDDs and PCDFs are particularly toxic. mdpi.com The structure-dependent activation of the AhR leads to a diverse range of biological and toxic effects that are specific to the ligand, species, and tissue. researchgate.net

Different dioxin congeners can induce distinct patterns of gene expression. mdpi.com Microarray analyses have shown that exposure to mixtures of dioxin-like (DL) and non-dioxin-like (NDL) PCBs results in significantly different numbers and types of dysregulated genes. mdpi.com The DL-PCB mixture, which acts through the AhR, caused a much larger number of differentially regulated genes compared to the NDL-PCB mixture. mdpi.com